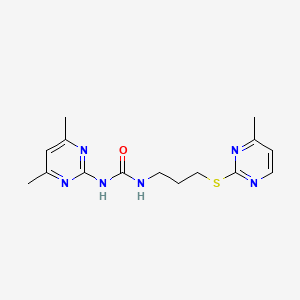

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a urea-based compound featuring two pyrimidine rings with distinct substitution patterns. Its structure comprises a central urea moiety linked to a 4,6-dimethylpyrimidin-2-yl group and a 3-((4-methylpyrimidin-2-yl)thio)propyl chain.

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS/c1-10-5-7-17-15(20-10)23-8-4-6-16-14(22)21-13-18-11(2)9-12(3)19-13/h5,7,9H,4,6,8H2,1-3H3,(H2,16,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOWHCKNCNBJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-(4-methylpyrimidin-2-ylthio)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

-

Anticancer Properties :

- Similar compounds within the pyrimidine class have shown promising results as inhibitors of fibroblast growth factor receptor tyrosine kinases (FGFRs), which are implicated in various cancers. For instance, NVP-BGJ398, a related compound, demonstrated significant antitumor activity in bladder cancer models by inhibiting FGFR3 . This suggests that 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea could also exhibit similar anticancer properties through modulation of FGFR signaling pathways.

-

Antiviral Activity :

- Pyrimidine derivatives have been explored for their antiviral properties. Research indicates that modifications to the pyrimidine structure can enhance inhibitory effects against viruses such as HIV and measles virus . The incorporation of specific substituents may improve the efficacy of this compound as a potential antiviral agent.

Synthesis and Derivatives

-

Synthetic Pathways :

- The synthesis of pyrimidine-based compounds often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex structures . The compound can be synthesized through established methods that involve the reaction of 4,6-dimethylpyrimidine derivatives with thiol-containing compounds and urea derivatives.

- Structural Variations :

Case Studies

-

In Vivo Evaluations :

- In studies similar to those conducted on related compounds, in vivo evaluations of this compound would be essential to establish its pharmacokinetic and pharmacodynamic profiles. Such studies would provide insights into its therapeutic potential and safety profile.

-

Comparative Studies :

- Comparative studies with existing pyrimidine-based drugs could illuminate the unique attributes of this compound. For instance, analyzing its efficacy against established therapies could highlight its potential advantages or identify specific niches within therapeutic areas.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea with a structurally related urea derivative from the EPP product catalog () and highlights key differences in substituents and physicochemical properties:

Structural and Functional Insights:

The thioether linkage in the target compound is less polar than the sulfonyl group in the EPP analog, which may influence metabolic stability (thioethers are prone to oxidation, whereas sulfonyl groups are more resistant) .

Electronic Effects: Methoxy groups are electron-withdrawing via resonance, reducing electron density on the pyrimidine ring.

Conformational Flexibility :

- The propylthio spacer in the target compound introduces flexibility, enabling adaptive binding to protein pockets. The rigid sulfonyl-linked pyridine in the EPP compound may restrict conformational freedom, favoring selectivity for specific targets .

Discussion of Structural and Functional Implications

The structural differences between the target compound and its analogs have significant implications:

- Biological Activity : Methyl-substituted pyrimidines are common in kinase inhibitors (e.g., EGFR inhibitors), where hydrophobic interactions with ATP-binding pockets are critical. The target compound’s methyl groups may enhance such interactions compared to methoxy-substituted derivatives .

- Solubility and Bioavailability : The EPP compound’s sulfonyl and methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s higher logP suggests better tissue penetration but could compromise solubility .

- Synthetic Accessibility : Thioether linkages are typically easier to synthesize than sulfonyl groups, which require oxidation steps. This may make the target compound more feasible for large-scale production .

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a derivative of pyrimidine and urea, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with a thioether and an appropriate isocyanate. The reaction conditions often include solvents such as dichloromethane and pyridine to facilitate the formation of the urea linkage. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research has shown that derivatives containing pyrimidine structures exhibit significant antimicrobial properties. The compound has been evaluated against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In one study, it demonstrated notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies have reported that it exhibits cytotoxic effects on several cancer cell lines, including those derived from breast, lung, and prostate cancers. For instance, a related compound showed GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cell lines . This suggests that the compound's structural features may enhance its interaction with cellular targets involved in tumor proliferation.

The biological activity of pyrimidine derivatives often relates to their ability to interfere with nucleic acid synthesis or protein function. The specific mechanism for this compound may involve inhibition of key enzymes or pathways associated with DNA replication or repair processes. Molecular docking studies have indicated potential binding interactions with targets such as DNA gyrase, which is critical for bacterial DNA replication .

Case Study 1: Antibacterial Evaluation

In a controlled study, the compound was tested against multiple strains of bacteria. The results indicated that it exhibited a concentration-dependent effect, with higher concentrations leading to greater bacterial inhibition. This study highlighted the importance of structural modifications in enhancing antibacterial properties.

Case Study 2: Antitumor Screening

A series of analogs were synthesized and screened for their antitumor activity. Among them, compounds similar to the target structure showed promising results against various cancer cell lines. Notably, one derivative had an IC50 value as low as 0.004 μM against T-cell proliferation, indicating potent activity .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 32 μM |

| Bacillus subtilis | MIC: 16 μM | |

| Antitumor | MDA-MB-435 (Breast Cancer) | GI50: 15.1 μM |

| PC-3 (Prostate Cancer) | GI50: 25.9 μM | |

| EKVX (Lung Cancer) | GI50: 21.5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.